

Onc112 Target Sites on the Bacterial Ribosome: An In-depth Technical Guide

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This guide provides a comprehensive overview of the molecular interactions between the proline-rich antimicrobial peptide (PrAMP) **Onc112** and the bacterial ribosome. The information is intended for researchers, scientists, and drug development professionals working on novel antibiotics.

Executive Summary

Onc112 is a potent inhibitor of bacterial protein synthesis that targets the 70S ribosome. Its unique mechanism of action involves binding to multiple functional sites within the ribosome, leading to the stalling of translation at the initiation phase. This multi-pronged approach to inhibition makes **Onc112** a promising candidate for the development of new antibiotics that could circumvent existing resistance mechanisms.

Mechanism of Action

Onc112 exerts its antimicrobial effect by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] The peptide forms a 34 Å-long plug that obstructs the passage of newly synthesized peptides.[3][4] This binding event has several critical consequences for ribosomal function:

• Interference with the Peptidyl Transferase Center (PTC): The N-terminus of **Onc112** reaches into the PTC, where it sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site.[1][5]



- P-site Disruption: The binding of Onc112 also interferes with the peptidyl-tRNA located in the P-site.[3][4]
- Inhibition of Translation Elongation: By blocking the A and P sites, **Onc112** prevents the formation of peptide bonds and the subsequent translocation of the nascent polypeptide chain.[4][6]
- Destabilization of the Initiation Complex: The presence of Onc112 in the exit tunnel
 destabilizes the 70S initiation complex, leading to the dissociation of the initiator fMet-tRNA
 from the P-site.[1][5] This effectively traps the ribosome in a non-productive state, preventing
 the transition to the elongation phase of protein synthesis.[1][2][7]

A key feature of **Onc112**'s mechanism is its simultaneous interaction with three critical functional sites of the ribosome: the A-site, the P-site, and the peptide exit tunnel.[3][4] This multi-site binding is thought to significantly reduce the likelihood of bacteria developing resistance through single-point mutations.[4]

Onc112 Binding Sites

Crystallographic studies have revealed the precise binding location of **Onc112** on the Thermus thermophilus 70S ribosome.[1][2][3] The peptide binds in a reverse orientation compared to a nascent polypeptide chain.[1][5] The binding site is extensive and involves interactions with the 23S rRNA.

Key Ribosomal Interactions

The interaction of **Onc112** with the ribosome involves specific nucleotides of the 23S rRNA. For instance, the binding of **Onc112** reorients nucleotide U2585, which would then clash with the amino acid moiety of a peptidyl-tRNA in the P-site.[3] Furthermore, in the upper region of the exit tunnel, the binding of **Onc112** influences the conformation of nucleotide A2062.[3]

The binding site of **Onc112** overlaps with those of several other classes of ribosome-targeting antibiotics, including macrolides, lincosamides, and streptogramins.[3]

Quantitative Data



The binding affinity of **Onc112** to the bacterial ribosome has been quantified, demonstrating a strong interaction.

Parameter	Value	Organism	Reference
Crystal Structure Resolution	2.9 Å	Thermus thermophilus	[3]
Crystal Structure Resolution	3.1 Å	Thermus thermophilus	[1][2]
Dissociation Constant (Kd)	~75 nmol/L	Escherichia coli	[8]
Dissociation Constant (Kd)	~75 nmol/L	Klebsiella pneumoniae	[8]
Dissociation Constant (Kd)	~75 nmol/L	Acinetobacter baumannii	[8]
Dissociation Constant (Kd)	36 nmol/L	Pseudomonas aeruginosa	[8]
Dissociation Constant (Kd)	102 nmol/L	Staphylococcus aureus	[8]
Relative Binding Affinity	~50-fold stronger than to DnaK	E. coli	[3][4][6]

Experimental Protocols

The elucidation of the **Onc112**-ribosome interaction has been primarily achieved through X-ray crystallography and biochemical assays.

X-ray Crystallography

Objective: To determine the three-dimensional structure of **Onc112** in complex with the bacterial 70S ribosome.

Methodology:



- Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial species, such as Thermus thermophilus or Escherichia coli.
- Complex Formation: The purified 70S ribosomes are incubated with a molar excess of
 Onc112, along with mRNA and a tRNA mimic (e.g., fMet-tRNAfMet) to stabilize the ribosome
 in a defined functional state.
- Crystallization: The **Onc112**-70S ribosome complex is crystallized using vapor diffusion techniques. This involves screening a wide range of buffer conditions, precipitants, and temperatures to find conditions that promote the growth of well-ordered crystals.
- Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a sensitive detector.
- Structure Determination and Refinement: The diffraction data are processed to determine the
 electron density map of the complex. The atomic model of the ribosome is then fitted into the
 electron density, and the structure is refined to obtain a high-resolution model of the Onc112ribosome complex.

Toe-printing Assay

Objective: To map the position of the ribosome on an mRNA molecule and determine the effect of **Onc112** on the initiation of translation.

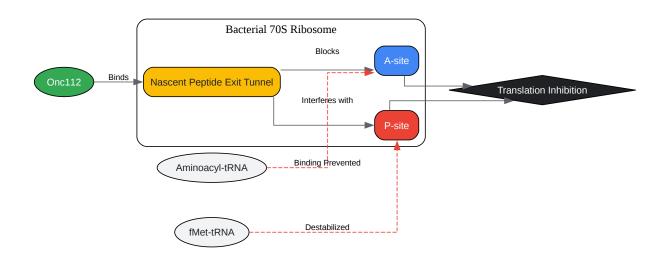
Methodology:

- In Vitro Translation System: A cell-free translation system is assembled containing purified ribosomes, initiation factors, fMet-tRNAfMet, and a specific mRNA template.
- Incubation with Onc112: The translation reaction is initiated in the presence or absence of Onc112.
- Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the start codon on the mRNA is added to the reaction. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA template.



Analysis: The reverse transcriptase will stop at the position of the ribosome on the mRNA.
 The resulting cDNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The presence of a "toe-print" (a band corresponding to the stalled ribosome) at the initiation codon in the presence of Onc112 indicates that the peptide inhibits the transition from initiation to elongation.

Visualizations Signaling Pathway: Onc112 Mechanism of Action

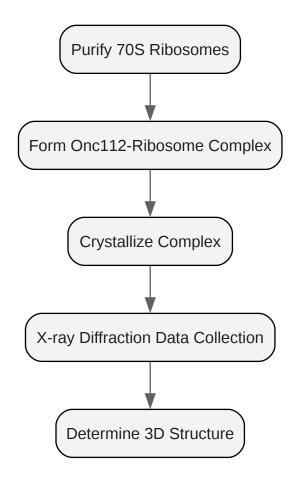


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Caption: Mechanism of **Onc112**-mediated translation inhibition.

Experimental Workflow: X-ray Crystallography





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Caption: Workflow for determining the **Onc112**-ribosome structure.

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